molecular formula C10H11N B2922652 1-Phenylpropyl isocyanide CAS No. 86345-62-2

1-Phenylpropyl isocyanide

Cat. No.: B2922652
CAS No.: 86345-62-2
M. Wt: 145.205
InChI Key: JKDBZBWFGKHKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropyl isocyanide can be synthesized through several methods. One common approach involves the formylation of a primary amine followed by dehydration of the resultant formamide. The formylation step typically uses formic acid or formic acid derivatives, while the dehydration step often employs reagents such as phosphorus oxychloride in the presence of a base like triethylamine . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce the environmental footprint .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropyl isocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include a variety of heterocyclic compounds, which are valuable in medicinal chemistry and materials science .

Mechanism of Action

The mechanism by which 1-Phenylpropyl isocyanide exerts its effects involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions, forming stable intermediates and products. In biological systems, it can covalently modify essential metabolic enzymes, thereby inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

  • Phenyl isocyanide
  • Benzyl isocyanide
  • Methyl isocyanide

Comparison: 1-Phenylpropyl isocyanide is unique due to its phenylpropyl moiety, which imparts distinct steric and electronic properties compared to other isocyanides. This uniqueness makes it particularly useful in multicomponent reactions and as a scaffold in drug discovery .

Properties

IUPAC Name

1-isocyanopropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDBZBWFGKHKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.